molecular formula C11H20O2 B2506884 2-Tert-butylcyclohexane-1-carboxylic acid CAS No. 96188-51-1

2-Tert-butylcyclohexane-1-carboxylic acid

Cat. No. B2506884
CAS RN: 96188-51-1
M. Wt: 184.279
InChI Key: FVPFFBYHXHQMCY-UHFFFAOYSA-N
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Description

2-Tert-butylcyclohexane-1-carboxylic acid is a simple alkyl-substituted cyclohexanecarboxylic acid . It is a monocarboxylic acid that is cyclohexanecarboxylic acid substituted by a tert-butyl group at position 4 .


Synthesis Analysis

The synthesis of this compound involves the preparation of cis- and trans-4-tert-butylcyclohexanecarboxylic acid . The exact method of synthesis is not specified in the available resources.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula (CH3)3CC6H10CO2H . The molecular weight is 184.28 . The IUPAC name is trans-4-butylcyclohexane-1-carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 184.28 and a melting point of 148 °C . The compound is solid in form .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Tert-butylcyclohexane-1-carboxylic acid has been utilized in chemical syntheses, such as in the preparation of dicarboxylic acid via catalyzed coupling reactions (Hoffmann & Rabe, 1984).
  • It is involved in reactions with isonitrile and Cu2O, leading to the production of various compounds, highlighting its versatility in organic synthesis (Ito et al., 1975).

Materials Science and Sensory Materials

  • In the field of materials science, derivatives of this acid have been used to create nanofibers with strong blue emissive properties, which are effective for detecting volatile acid vapors (Jiabao Sun et al., 2015).

Stereoselective Processes in Manufacturing

  • This compound plays a role in stereoselective hydrogenation processes, important in manufacturing esters used in perfumery and detergents (G. Yadav & P. K. Goel, 2002).

Polymer Science

  • It serves as a building block in synthesizing new polymers, such as cardo poly(bisbenzothiazole)s, showcasing its significance in the development of novel polymeric materials (Wei Huang et al., 2006).

Catalysis and Chemical Transformations

  • The acid is used in catalytic processes, like in the Koch-Haaf carboxylations of tert-alkyl substituted cycloalkanols, demonstrating its utility in facilitating various chemical transformations (Joop A. Peters & H. V. Bekkum, 1971).

Safety and Stability Analysis

  • Safety and stability studies involving derivatives like 1,1-bis(tert-butylperoxy)cyclohexane are crucial in understanding the thermal stability and decomposition mechanisms, which are important for safe handling and storage in industrial applications (Kuang-hua Hsueh et al., 2016).

Stereochemistry and Drug Development

  • This acid is also significant in the stereochemical synthesis of complex molecules, which can be key intermediates in the synthesis of pharmaceuticals, such as factor Xa inhibitors (Xin Wang et al., 2017).

properties

IUPAC Name

2-tert-butylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPFFBYHXHQMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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